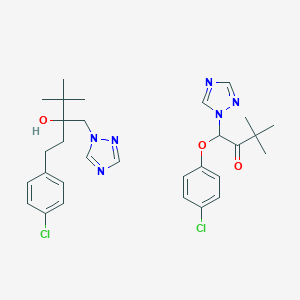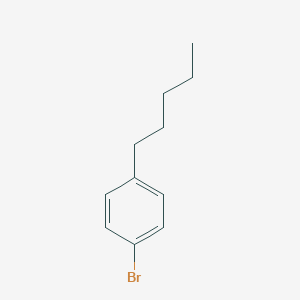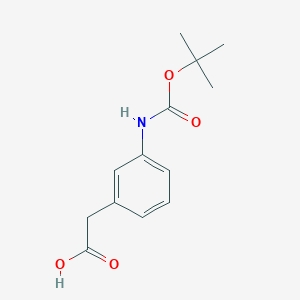
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have low toxicity and minimal effects on mammalian cells. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of this compound is that it may exhibit cross-resistance with other quinolone antibiotics.
Future Directions
There are several potential future directions for the study of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of the compound's effects on bacterial biofilms, which are known to be highly resistant to antibiotics. Additionally, the compound's potential applications in the treatment of other infectious diseases, such as tuberculosis, could be explored.
Synthesis Methods
The synthesis of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. The first step involves the condensation of 3,5-dimethylpiperazine-1-carboxylic acid with 2,4-dichloro-5-fluoroquinoline in the presence of a base. The resulting intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate to yield the final product.
properties
CAS RN |
116162-85-7 |
|---|---|
Product Name |
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molecular Formula |
C20H26FN3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O3/c1-11-8-23(9-12(2)22-11)17-7-16-13(6-15(17)21)18(25)14(19(26)27)10-24(16)20(3,4)5/h6-7,10-12,22H,8-9H2,1-5H3,(H,26,27) |
InChI Key |
ZKXANRKOHXSTKC-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
synonyms |
1-tert-Butyl-7-(3,5-dimethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydr o-quinoline-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




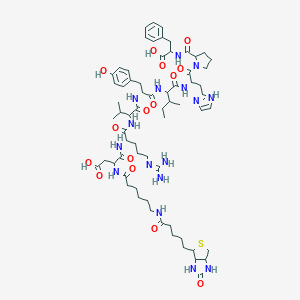
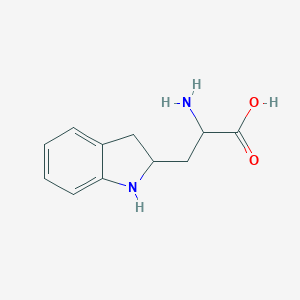
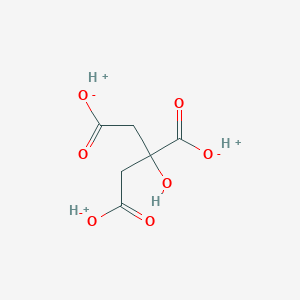
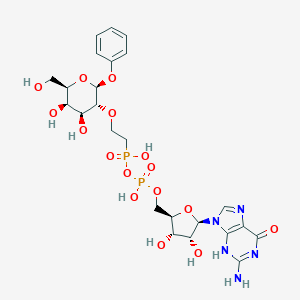
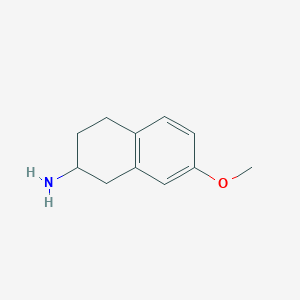

![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)
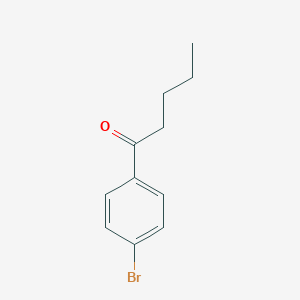

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)
